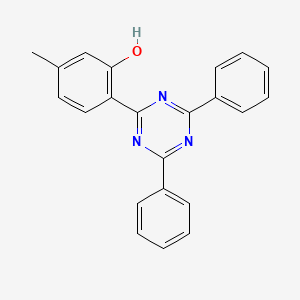![molecular formula C15H12F2OS B14264585 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 140423-08-1](/img/structure/B14264585.png)
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and a methylsulfanylphenyl group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroacetophenone and 4-(methylsulfanyl)benzaldehyde.
Reaction Conditions: A common synthetic route involves a Claisen-Schmidt condensation reaction, where the two starting materials are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluorophenyl and methylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3’,4’-Difluoroacetophenone and 1-[4-(Methylsulfonyl)phenyl]ethan-1-one share structural similarities.
Eigenschaften
CAS-Nummer |
140423-08-1 |
|---|---|
Molekularformel |
C15H12F2OS |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-2-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H12F2OS/c1-19-12-5-2-10(3-6-12)8-15(18)11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
MIJCQIZJFFZPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
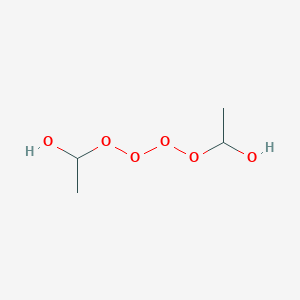
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
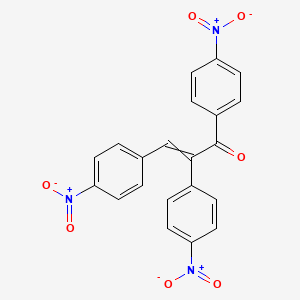
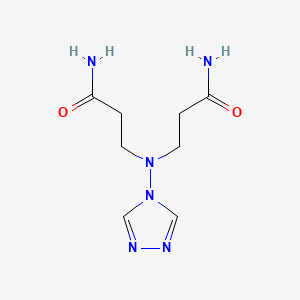
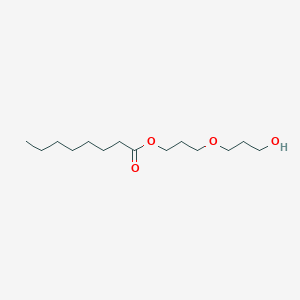
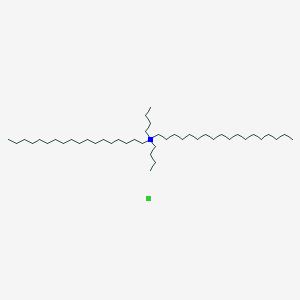

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
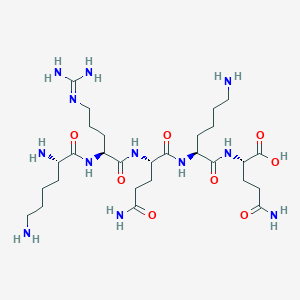
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
